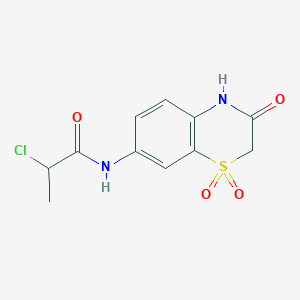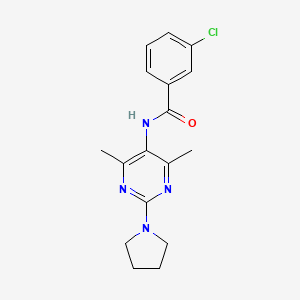![molecular formula C15H14F3N3O2S2 B2744735 4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine CAS No. 505056-99-5](/img/structure/B2744735.png)
4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine” is a chemical compound with immense potential for scientific research. It is a derivative of pyrimidine, a class of heterocyclic compounds that exhibit significant biological activity and are versatile objects for chemical modification . This compound is part of a larger group of 2-thio-containing pyrimidines and their condensed analogs .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, like our compound of interest, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .科学的研究の応用
Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine, a six-membered aromatic organic heterocycle, is present in various organic compounds developed for diverse pharmacological activities. It has attracted significant interest due to its broad spectrum of pharmacological profiles. Morpholine derivatives exhibit potent pharmacophoric activities, suggesting their potential for the design and synthesis of novel therapeutic agents. This highlights the relevance of incorporating morpholine structures into chemical designs aimed at developing drugs with enhanced efficacy (Asif & Imran, 2019).
Serine Hydrolase Targets of Organophosphorus Toxicants
Organophosphorus (OP) compounds, acting as acetylcholinesterase inhibitors, present a broad spectrum of potential serine hydrolase targets for pharmacological interventions. The review on serine hydrolase targets by Casida and Quistad (2005) elucidates the diversity of serine hydrolases potentially affected by OP compounds, offering insights into the mechanisms of toxicity and potential therapeutic targets for mitigating the effects of OP exposure. This research suggests that understanding the interaction between specific OP compounds and serine hydrolases could inform the development of targeted therapies for OP poisoning (Casida & Quistad, 2005).
Electrochemical Detection of Organophosphorus Pesticides
The detection of organophosphorus pesticides, such as Diazinon, through electrochemical methods, is a promising approach for environmental monitoring and potentially for guiding therapeutic interventions following exposure. The review by Lohrasbi-Nejad (2022) on electrochemical strategies for detecting Diazinon emphasizes the importance of rapid and precise detection methods. Such methods could aid in assessing the exposure levels to OP compounds, facilitating timely medical and environmental interventions to prevent or mitigate adverse effects (Lohrasbi‐Nejad, 2022).
Acetylcholinesterase Enzyme Matrices for Pesticide Sensors
The development of nanomaterial-based Acetylcholinesterase (AChE) sensors for detecting organophosphorus pesticides showcases the potential for applying advanced materials science in the development of diagnostic and therapeutic tools. Periasamy, Umasankar, and Chen (2009) review the use of nanomaterials as AChE immobilization matrices, highlighting the enhanced sensitivity and stability of these sensors. Such advancements in sensor technology could contribute to more effective monitoring of environmental and biological samples for OP exposure, guiding therapeutic interventions and public health measures (Periasamy, Umasankar, & Chen, 2009).
特性
IUPAC Name |
1-morpholin-4-yl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S2/c16-15(17,18)12-8-10(11-2-1-7-24-11)19-14(20-12)25-9-13(22)21-3-5-23-6-4-21/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRYZLKPASKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)

![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)


![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)